2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine
CAS No.: 2045189-46-4
Cat. No.: VC2893748
Molecular Formula: C5H10F2N2
Molecular Weight: 136.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2045189-46-4 |
|---|---|
| Molecular Formula | C5H10F2N2 |
| Molecular Weight | 136.14 g/mol |
| IUPAC Name | 2-(3,3-difluoroazetidin-1-yl)ethanamine |
| Standard InChI | InChI=1S/C5H10F2N2/c6-5(7)3-9(4-5)2-1-8/h1-4,8H2 |
| Standard InChI Key | LNUROOUMAJXKDK-UHFFFAOYSA-N |
| SMILES | C1C(CN1CCN)(F)F |
| Canonical SMILES | C1C(CN1CCN)(F)F |
Introduction
Chemical Identification and Properties
Basic Chemical Information
2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine is a heterocyclic organic compound with a difluoroazetidine ring connected to an ethanamine moiety. The compound is identified by its CAS registry number 2045189-46-4 and has a molecular formula of C₅H₁₀F₂N₂ . The molecular weight of this compound is precisely 136.143107891083 g/mol, placing it in the category of small molecular entities . This compound appears in chemical catalogues under the product identifier AG-B05854, indicating its commercial availability for research purposes .
Table 1: Basic Chemical Information of 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine
| Parameter | Information |
|---|---|
| Chemical Name | 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine |
| CAS Number | 2045189-46-4 |
| Molecular Formula | C₅H₁₀F₂N₂ |
| Molecular Weight | 136.143107891083 g/mol |
| Product Identifier | AG-B05854 |
Structural Features and Chemical Properties
The molecular structure of 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine features a four-membered azetidine ring with two fluorine atoms at the 3-position, connected to an ethylamine chain. This structural configuration contributes significantly to the compound's chemical behavior and reactivity profiles. The presence of the difluoro substituents likely enhances the compound's metabolic stability and lipophilicity, properties that are particularly valuable in drug design applications.
The compound is classified as a flammable liquid (Category 2) according to the GHS Classification system in accordance with 29 CFR 1910 (OSHA HCS) . This classification indicates that the compound has a relatively low flash point and can readily ignite under appropriate conditions. The hazard statement H225 further confirms its highly flammable nature in liquid and vapor states .
| Safety Parameter | Classification/Recommendation |
|---|---|
| GHS Classification | Flammable liquids (Category 2) |
| Hazard Statement | H225: Highly Flammable liquid and vapor |
| Precautionary Statements | P273: Avoid release to the environment P403: Store in a well-ventilated place |
| Identified Uses | Laboratory chemicals, manufacture of chemical compounds |
Applications in Research and Development
Laboratory Applications
The compound 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine has identified uses in laboratory settings and in the manufacture of chemical compounds . Its unique structure, particularly the difluoroazetidine moiety, makes it a valuable building block in synthetic organic chemistry. Researchers may utilize this compound as a precursor in the synthesis of more complex molecules, particularly those intended for pharmaceutical applications.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Features |
|---|---|---|---|
| 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine | C₅H₁₀F₂N₂ | 136.14 | Contains difluoroazetidine ring with ethanamine chain |
| 2-(3,3-difluoroazetidin-1-yl)ethanamine hydrochloride | C₅H₁₁ClF₂N₂ | 172.60 | Hydrochloride salt form of the main compound |
| 1-(3,3-Difluoroazetidin-1-yl)-2-(methylamino)ethan-1-one | C₇H₁₂F₂N₂O | 178.18 (approx.) | Contains additional carbonyl group and methyl substitution |
Current Research Status and Future Directions
Future research directions might include:
-
Comprehensive evaluation of the compound's pharmacological properties
-
Investigation of potential therapeutic applications
-
Development of efficient synthetic methodologies
-
Structure-activity relationship studies to optimize biological activity
-
Exploration of novel chemical transformations utilizing the compound as a building block
Analytical Methods and Characterization
Proper characterization of 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine is essential for ensuring its identity and purity in research applications. Standard analytical techniques applicable to this compound would likely include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis.
The presence of fluorine atoms in the compound provides an additional analytical handle through ¹⁹F NMR spectroscopy, which can offer valuable structural information. High-performance liquid chromatography (HPLC) would be suitable for purity determinations, while single-crystal X-ray diffraction could provide definitive structural confirmation if suitable crystals can be obtained.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume